molecular formula C23H28N4O4 B2764185 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-benzyloxalamide CAS No. 896335-11-8

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-benzyloxalamide

Cat. No. B2764185
CAS RN: 896335-11-8
M. Wt: 424.501
InChI Key: PDLOUHAXBUACFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-benzyloxalamide is a useful research compound. Its molecular formula is C23H28N4O4 and its molecular weight is 424.501. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-benzyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-benzyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds, such as benzimidazole and piperazine derivatives, often focuses on their synthesis and the evaluation of their biological activities. The crystal structure analysis of related compounds provides insight into their molecular conformation, which is crucial for understanding their interaction with biological targets. For example, Özbey, Kuş, and Göker (2001) detailed the synthesis and crystal structure of a benzimidazole derivative, highlighting the importance of structural analysis in drug development (Özbey, S., Kuş, C., & Göker, H., 2001).

Biological Activity and Potential Applications

  • Serotonin Receptor Affinity : Łażewska et al. (2019) explored the design and synthesis of triazinylpiperazines, evaluating their affinity for the serotonin 5-HT6 receptor. This research underscores the potential of piperazine derivatives in developing treatments targeting the central nervous system (Łażewska, D., et al., 2019).

  • Antihistamine and Mast Cell Stabilizing Properties : The development of benzopyrano[2,3-d]-1,2,3-triazol-9(1H)-ones and their evaluation for H1-antihistamine activity and mast cell stabilization offer insights into the potential therapeutic applications of these derivatives in allergic reactions and other immune-related conditions (Buckle, D., et al., 1986).

  • Antimicrobial Activities : Temiz-Arpaci et al. (2021) discussed the synthesis and antimicrobial activities of benzoxazole derivatives, indicating the scope of these compounds in combating microbial infections (Temiz-Arpaci, O., et al., 2021).

  • Central Nervous System Agents : Research into pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents demonstrates the broad applicability of piperazine derivatives in developing antipsychotic medications (Liégeois, J. F., et al., 1994).

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-benzyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-26-9-11-27(12-10-26)19(18-7-8-20-21(13-18)31-16-30-20)15-25-23(29)22(28)24-14-17-5-3-2-4-6-17/h2-8,13,19H,9-12,14-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLOUHAXBUACFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-benzyloxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.